Duration of Psychoactive Effect: Human and Preclinical Pharmacokinetic Evidence for Shortened Action
4-HO-DiPT differentiates from psilocin and its prodrug psilocybin via a significantly shorter duration of psychoactive effect. Human reports and clinical trial data consistently indicate a 2-3 hour duration for 4-HO-DiPT [1], compared to the 4-6 hour duration typical for psilocybin/psilocin [2]. This human observation is supported by preclinical PK data: the half-life of 4-OH-DiPT in rats after subcutaneous administration of its prodrug (RE104) is 40 minutes [3]. In a Phase 1 human trial of the 4-HO-DiPT prodrug RE104, the mean plasma half-life of the active metabolite 4-OH-DiPT ranged from 2.72 to 4.12 hours [4].
| Evidence Dimension | Duration of psychoactive effect (Human reported/observed) |
|---|---|
| Target Compound Data | 2-3 hours [1] |
| Comparator Or Baseline | Psilocin/Psilocybin: 4-6 hours [2] |
| Quantified Difference | Approximately 50% reduction in duration |
| Conditions | Human anecdotal reports and clinical trial observations |
Why This Matters
Procurement of 4-HO-DiPT enables research models designed for shorter clinical sessions, reducing patient and clinical resource burden.
- [1] Shulgin AT, Shulgin A. TiHKAL: The Continuation. Berkeley, CA: Transform Press; 1997. Entry #18: 4-HO-DiPT. View Source
- [2] Carhart-Harris RL, Bolstridge M, Rucker J, et al. Psilocybin with psychological support for treatment-resistant depression: an open-label feasibility study. The Lancet Psychiatry. 2016;3(7):619-627. View Source
- [3] Bryson N, Alexander R, Asnis-Alibozek A, et al. RE104: Synthesis and Activity of a Novel Serotonergic Psychedelic Prodrug of 4‑Hydroxy‑N,N‑diisopropyltryptamine. ACS Chemical Neuroscience. 2024;15(12):2386-2395. View Source
- [4] Ludbrook VJ, et al. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Subcutaneous RE104: A Double-Blind, Randomized, Single Ascending Dose Placebo-Controlled Study. 2025. View Source
